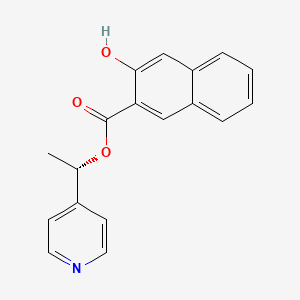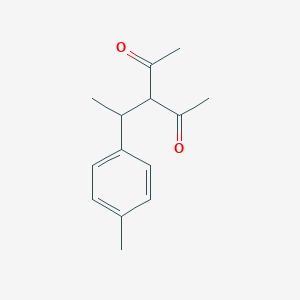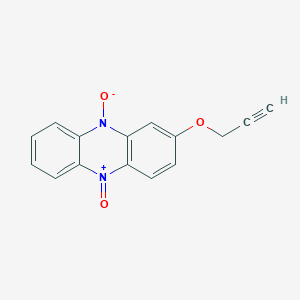![molecular formula C66H38 B12536900 2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene] CAS No. 723285-22-1](/img/structure/B12536900.png)
2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobi[fluorene] core structure. This compound is known for its unique electronic properties and is often used in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Métodos De Preparación
The synthesis of 2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] typically involves multiple steps, starting with the preparation of the spirobi[fluorene] core. This core is then functionalized with pyrene groups through a series of reactions, including Suzuki coupling and other palladium-catalyzed cross-coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dimethylformamide (DMF) .
Análisis De Reacciones Químicas
2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced fluorene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or chlorine under specific conditions.
Aplicaciones Científicas De Investigación
2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] primarily involves its electronic properties. The spirobi[fluorene] core provides a high triplet energy state, which is crucial for efficient electron transport. The pyrene groups contribute to the compound’s fluorescence and stability. These properties make it an effective material in electronic devices, where it facilitates charge transport and improves device performance .
Comparación Con Compuestos Similares
Similar compounds include:
2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobi[fluorene]: Known for its excellent electron transport properties and high triplet energy.
2,7-bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]: Offers good electron transport and thermal properties.
2,7-bis(4-phenylbenzofuro[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]: Similar in structure and function, with high triplet energy and good electron transport properties.
These compounds share the spirobi[fluorene] core but differ in their functional groups, which can affect their electronic properties and applications.
Propiedades
Número CAS |
723285-22-1 |
|---|---|
Fórmula molecular |
C66H38 |
Peso molecular |
831.0 g/mol |
Nombre IUPAC |
2-[6-(9,9'-spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C66H38/c1-7-19-55-45(13-1)46-14-2-8-20-56(46)65(55)59-23-11-5-17-49(59)51-33-29-41(37-61(51)65)43-31-25-39-28-36-54-44(32-26-40-27-35-53(43)63(39)64(40)54)42-30-34-52-50-18-6-12-24-60(50)66(62(52)38-42)57-21-9-3-15-47(57)48-16-4-10-22-58(48)66/h1-38H |
Clave InChI |
MGDCGZVIVNHTEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=C8C=CC9=C1C8=C(C=C7)C=CC1=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
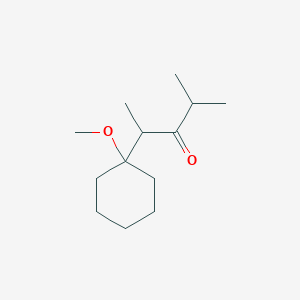
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
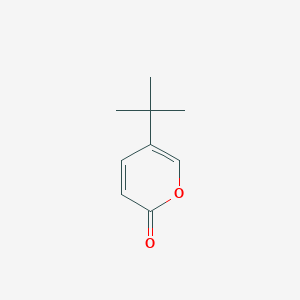
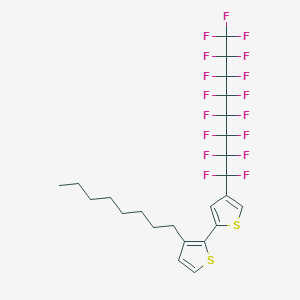
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
